(E)-tert-butyl (3-(7-methoxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-5-yl)allyl)carbamate
CAS No.: 1638205-10-3
Cat. No.: VC2775680
Molecular Formula: C19H25NO6
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1638205-10-3 |
|---|---|
| Molecular Formula | C19H25NO6 |
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | tert-butyl N-[3-(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)prop-2-enyl]carbamate |
| Standard InChI | InChI=1S/C19H25NO6/c1-18(2,3)26-17(22)20-9-7-8-12-10-13(23-6)11-14-15(12)16(21)25-19(4,5)24-14/h7-8,10-11H,9H2,1-6H3,(H,20,22) |
| Standard InChI Key | SPZRQKRFFGQGNH-UHFFFAOYSA-N |
| SMILES | CC1(OC2=CC(=CC(=C2C(=O)O1)C=CCNC(=O)OC(C)(C)C)OC)C |
| Canonical SMILES | CC1(OC2=CC(=CC(=C2C(=O)O1)C=CCNC(=O)OC(C)(C)C)OC)C |
Introduction
(E)-tert-butyl (3-(7-methoxy-2,2-dimethyl-4-oxo-4H-benzo[d]dioxin-5-yl)allyl)carbamate is a complex organic compound that has garnered attention in scientific research due to its unique structural characteristics and potential biological activities. This compound features a tert-butyl carbamate group linked to a benzodioxin moiety, which contributes to its chemical properties and applications in various fields. The molecular formula and weight of this compound are not explicitly provided in the available literature, but it is closely related to tert-butyl N-[(E)-3-(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)prop-2-enyl]carbamate, which has a molecular weight of approximately 363.4 g/mol.
Synthesis and Preparation
The synthesis of (E)-tert-butyl (3-(7-methoxy-2,2-dimethyl-4-oxo-4H-benzo[d]dioxin-5-yl)allyl)carbamate typically involves several key steps, similar to those for related carbamate derivatives. These steps may include the formation of the benzodioxin core, introduction of the methoxy group, and attachment of the tert-butyl carbamate moiety. The specific synthesis protocol can vary depending on the starting materials and desired yield.
Comparison with Similar Compounds
Several compounds share structural similarities with (E)-tert-butyl (3-(7-methoxy-2,2-dimethyl-4-oxo-4H-benzo[d]dioxin-5-yl)allyl)carbamate, including other carbamate derivatives and benzodioxin-containing compounds. These similarities highlight the potential for diverse biological activities and applications across related compounds.
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| tert-butyl N-(2-methyl-4-oxobutan-2-yl)carbamate | 181646-38-8 | Contains a similar carbamate structure but differs in substituents. |
| (S)-tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine | 147959-19-1 | Features an oxazolidine ring instead of benzodioxin. |
| tert-butyl (4S)-4-(2-methoxy)-dimethyl oxazolidine | 205491–14–1 | Similar in having a tert-butyl group but varies in ring structure and functional groups. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume